Isothiazol-3-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazol-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-3-ylmethanamine hydrochloride typically involves the cyclization of 3-mercaptopropanamides. This process can be achieved through several methods, including chlorination or oxidation of 3-sulfanylpropanamide to the corresponding disulfide . Another method involves the addition of thiocyanate to propargyl amides .
Industrial Production Methods: Industrial production of this compound often employs a base-promoted demethoxylative cycloaddition of alkynyl oxime ethers, utilizing inexpensive and inactive sulfur sources . This method offers excellent functional group tolerance and is operationally simple.
Chemical Reactions Analysis
Types of Reactions: Isothiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atom in the isothiazole ring to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted isothiazole derivatives.
Scientific Research Applications
Isothiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of isothiazol-3-ylmethanamine hydrochloride is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites . The compound forms mixed disulfides upon treatment with such species, disrupting their function and leading to microbial cell death.
Comparison with Similar Compounds
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
Comparison: Isothiazol-3-ylmethanamine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other isothiazolones, it has a broader spectrum of antimicrobial activity and is more effective in certain applications .
Properties
IUPAC Name |
1,2-thiazol-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMGLXWYLXYECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.